Einecs 301-889-0

Description

EINECS 301-889-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogs chemicals marketed in the EU between 1971 and 1981 .

Properties

CAS No. |

97808-96-3 |

|---|---|

Molecular Formula |

C14H29NO2 |

Molecular Weight |

243.39 g/mol |

IUPAC Name |

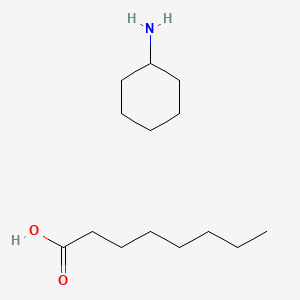

cyclohexanamine;octanoic acid |

InChI |

InChI=1S/C8H16O2.C6H13N/c1-2-3-4-5-6-7-8(9)10;7-6-4-2-1-3-5-6/h2-7H2,1H3,(H,9,10);6H,1-5,7H2 |

InChI Key |

JGHUVSBRTUITHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.C1CCC(CC1)N |

Related CAS |

94086-98-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, compound with cyclohexylamine (1:1), typically involves the reaction between octanoic acid and cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C8H16O2+C6H13N→C8H16O2⋅C6H13N

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process is designed to maximize yield and minimize impurities, ensuring the production of a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, compound with cyclohexylamine (1:1), undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Octanoic acid, compound with cyclohexylamine (1:1), has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of octanoic acid, compound with cyclohexylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Read-Across Analysis

Machine learning approaches, such as Read-Across Structure Activity Relationships (RASAR), enable the comparison of EINECS 301-889-0 with structurally similar compounds using metrics like the Tanimoto index based on PubChem 2D fingerprints. Compounds with ≥70% similarity are considered analogs, allowing extrapolation of toxicological and physicochemical data from labeled to unlabeled substances . For example:

*QAC: Quaternary Ammonium Compound

Physicochemical and Toxicological Profiles

Perfluorinated quaternary ammonium compounds typically exhibit:

- High thermal stability due to strong C-F bonds.

- Low biodegradability , leading to environmental persistence .

- Moderate-to-high acute toxicity in aquatic organisms (e.g., LC50 <1 mg/L for fish) .

This compound likely shares these traits, as supported by read-across models using 1,387 labeled chemicals to predict hazards for 33,000 EINECS substances .

Regulatory and Environmental Implications

Compared to non-fluorinated QACs, perfluorinated analogs like this compound pose greater regulatory scrutiny under frameworks like REACH due to persistence and bioaccumulation risks . For instance:

- Regulatory Status : this compound may fall under Annex XIV (Authorization List) if identified as a Substance of Very High Concern (SVHC).

- Alternatives: Non-fluorinated surfactants (e.g., alkylbenzene sulfonates) show lower environmental impact but reduced performance in high-temperature applications .

Research Findings and Data Limitations

Key Findings

- Structural Clustering : this compound clusters with perfluorinated QACs in chemical space, enabling hazard prediction via RASAR models .

Methodological Considerations

- Read-Across Reliability : Similarity thresholds (≥70%) must balance coverage and accuracy; over-reliance on low-similarity analogs risks misprediction .

- Quality of Labeled Data : Toxicity data for reference compounds (e.g., REACH Annex VI substances) must adhere to OECD guidelines to ensure validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.